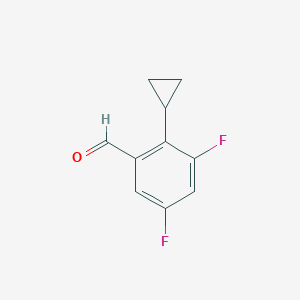
2-Cyclopropyl-3,5-difluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-3,5-difluorobenzaldehyde is an aromatic aldehyde with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol . It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a benzene ring, along with an aldehyde functional group. This compound is typically a pale-yellow to yellow-brown liquid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3,5-difluorobenzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-cyclopropyl-3,5-difluorobenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to form the aldehyde . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of oxidizing agent and solvent can be optimized for cost-effectiveness and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Cyclopropyl-3,5-difluorobenzoic acid.
Reduction: 2-Cyclopropyl-3,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-3,5-difluorobenzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-3,5-difluorobenzaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropyl and fluorine substituents can influence the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluorobenzaldehyde: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylbenzaldehyde: Similar structure but lacks the fluorine atoms.
Uniqueness
2-Cyclopropyl-3,5-difluorobenzaldehyde is unique due to the combination of the cyclopropyl group and two fluorine atoms on the benzene ring. This combination can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H8F2O |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
2-cyclopropyl-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C10H8F2O/c11-8-3-7(5-13)10(6-1-2-6)9(12)4-8/h3-6H,1-2H2 |
Clave InChI |
BTPXEIBAUWVLLT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=C(C=C2F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)
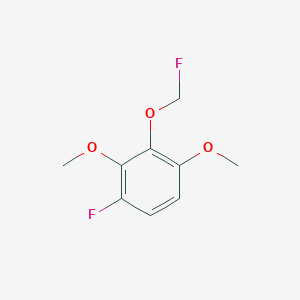
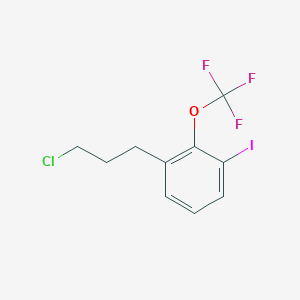
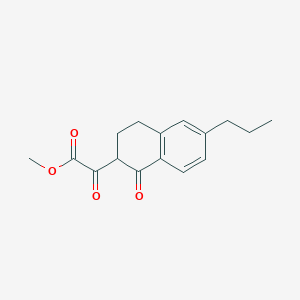
![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)
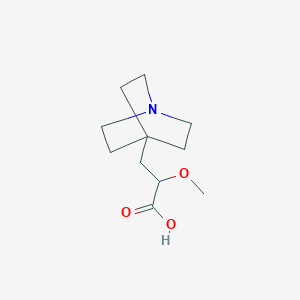
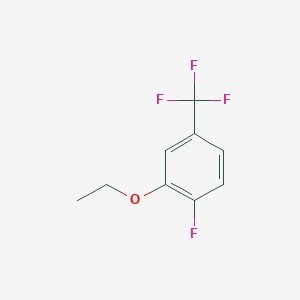
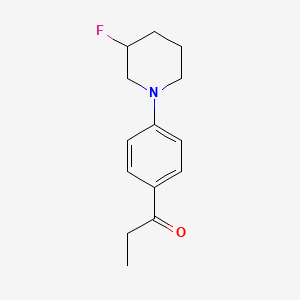
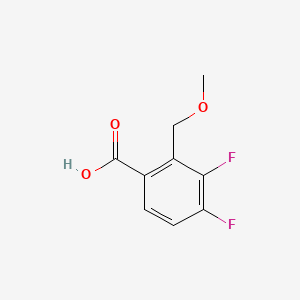
![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)
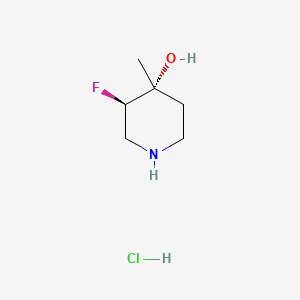
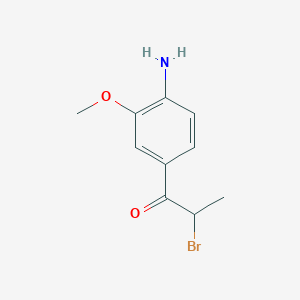
![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
